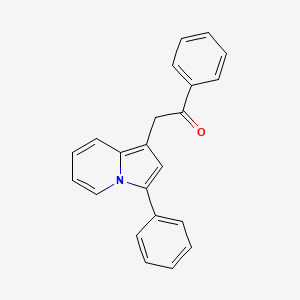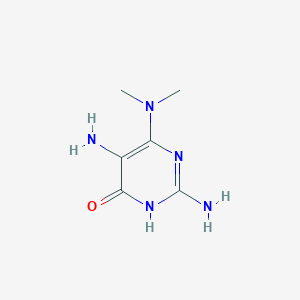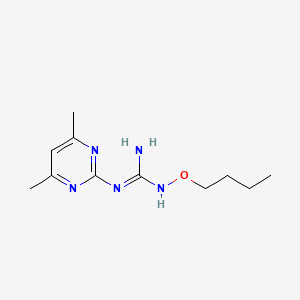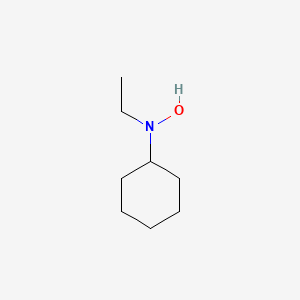![molecular formula C30H29N5O5 B12905260 2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine CAS No. 57660-82-9](/img/structure/B12905260.png)
2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine is a synthetic nucleoside analog. It is a modified form of guanosine, where the 2’-hydroxyl group is replaced by a hydrogen atom (deoxy) and the 5’-hydroxyl group is protected by a bulky group consisting of 4-methoxyphenyl and diphenylmethyl. This compound is often used in the synthesis of oligonucleotides and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine typically involves the protection of the 5’-hydroxyl group of 2’-deoxyguanosine. One common method is to use 4-methoxyphenyl and diphenylmethyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the nucleobase or the sugar moiety.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide and halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is used in studies of DNA replication and repair mechanisms.
Industry: The compound is used in the production of synthetic nucleotides for various industrial applications.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine involves its incorporation into nucleic acids. The bulky protecting group at the 5’-position prevents the compound from participating in normal nucleic acid synthesis, making it useful as a blocking agent in various biochemical assays. The compound can also interact with specific enzymes involved in DNA replication and repair, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine: This compound has a similar structure but with different protecting groups.
2’-Deoxy-5-fluoro-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]uridine: A fluorinated analog with similar applications
Uniqueness
2’-Deoxy-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine is unique due to its specific protecting group, which provides steric hindrance and enhances its stability. This makes it particularly useful in the synthesis of oligonucleotides and other nucleic acid analogs .
Eigenschaften
| 57660-82-9 | |
Molekularformel |
C30H29N5O5 |
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C30H29N5O5/c1-38-22-14-12-21(13-15-22)30(19-8-4-2-5-9-19,20-10-6-3-7-11-20)39-17-24-23(36)16-25(40-24)35-18-32-26-27(35)33-29(31)34-28(26)37/h2-15,18,23-25,36H,16-17H2,1H3,(H3,31,33,34,37)/t23-,24+,25+/m0/s1 |
InChI-Schlüssel |
ASWIFIZNXYGPNA-ISJGIBHGSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)


